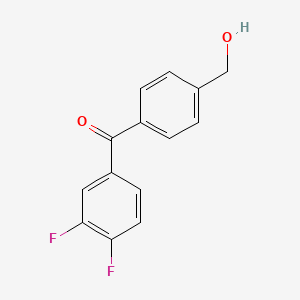

(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone

Description

Introduction and Chemical Overview

Structural Classification and Significance

The compound (3,4-difluorophenyl)(4-(hydroxymethyl)phenyl)methanone (C₁₄H₁₀F₂O₂, MW 248.23) belongs to the benzophenone family, featuring two distinct aromatic rings bridged by a ketone group. The 3,4-difluorophenyl moiety introduces strong electron-withdrawing effects, while the 4-hydroxymethylphenyl group provides a site for hydrogen bonding and further chemical modification.

Key Structural Features:

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Functional Groups | Ketone, Fluorinated aryl, Hydroxymethyl |

| Electron Distribution | Polarized carbonyl with π-conjugated systems |

This structural duality enables applications in photostable materials, where fluorine atoms enhance UV absorption, while the hydroxymethyl group facilitates polymer crosslinking.

Historical Context in Fluorinated Ketone Research

Fluorinated ketones emerged as critical intermediates in the mid-20th century, particularly for synthesizing thermally stable polymers and agrochemicals. The integration of fluorine into benzophenones gained momentum after the 1990s, driven by demands for UV-resistant coatings and low-surface-energy materials.

The synthesis of this compound builds upon methods developed for asymmetrical benzophenones, such as Friedel-Crafts acylation and nucleophilic aromatic substitution. Early patents, like CN110283080A, demonstrated its precursors' utility in UV-curable resins, underscoring its industrial relevance.

Chemical Positioning within Benzophenone Derivatives

Compared to non-fluorinated analogs, this compound exhibits:

- Enhanced Photostability : Fluorine atoms reduce photooxidation by absorbing high-energy UV photons (250–360 nm).

- Surface Activity : The low surface energy of fluorine promotes migration to polymer-air interfaces, mitigating oxygen inhibition during curing.

Comparative Analysis with Related Derivatives:

Importance in Contemporary Chemical Research

Recent studies emphasize its dual functionality:

- UV Light Absorption : Acts as a non-yellowing stabilizer in coatings, outperforming traditional benzotriazoles.

- Surface-Enriched Initiators : Fluorine-driven surface accumulation accelerates polymerization kinetics in thin-film applications.

Ongoing research explores its use in:

- Fluorinated Epoxy Resins : Enhancing dielectric properties for microelectronics.

- Bioactive Scaffolds : Hydroxymethyl group enables conjugation with drug molecules.

A 2024 study demonstrated its co-crystallization with perfluorinated β-diketonate complexes, revealing novel π-hole interactions critical for designing molecular recognition systems.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(hydroxymethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-5-11(7-13(12)16)14(18)10-3-1-9(8-17)2-4-10/h1-7,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKMOLOXBHHHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728257 | |

| Record name | (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017598-62-7 | |

| Record name | (3,4-Difluorophenyl)[4-(hydroxymethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

This classical method involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Step 1: Preparation of 3,4-difluorobenzoyl chloride from 3,4-difluorobenzoic acid using thionyl chloride (SOCl2).

- Step 2: Friedel-Crafts acylation of 4-(hydroxymethyl)benzene (p-hydroxymethylbenzene) with 3,4-difluorobenzoyl chloride in anhydrous conditions using AlCl3 as catalyst.

- Step 3: Workup involves quenching the reaction mixture with water or dilute acid, followed by extraction and purification.

Advantages: Straightforward, widely used for aromatic ketone synthesis.

Limitations: Requires strictly anhydrous conditions; the presence of the hydroxymethyl group may require protection to avoid side reactions.

Organometallic Coupling Methods

An alternative approach involves the use of organometallic reagents such as aryl lithium or Grignard reagents.

- Step 1: Synthesis of 4-(hydroxymethyl)phenylmagnesium bromide or lithium derivative.

- Step 2: Reaction of this organometallic intermediate with 3,4-difluorobenzoyl chloride to yield the corresponding tertiary alcohol intermediate.

- Step 3: Oxidation of the tertiary alcohol intermediate to the ketone using oxidants like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

This method allows for better control over functional group compatibility and can be performed under milder conditions.

Oxidation of Corresponding Alcohols

If the corresponding secondary alcohol precursor (3,4-difluorophenyl)(4-(hydroxymethyl)phenyl)methanol is available, oxidation to the ketone can be achieved:

- Using mild oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.

- This method is useful when the alcohol intermediate is more accessible or stable.

Research Findings and Optimization Data

Although direct literature specifically on this compound is limited, related synthetic studies on similar difluorophenyl ketones and hydroxymethyl-substituted aromatics provide valuable insights:

| Parameter | Observations/Notes |

|---|---|

| Catalyst | AlCl3 is effective for Friedel-Crafts acylation but requires anhydrous conditions |

| Solvent | Dichloromethane or nitrobenzene preferred for Friedel-Crafts; THF or diethyl ether for organometallic reactions |

| Temperature | 0–25°C for acylation; low temperatures (-78°C) for organometallic additions |

| Protection of hydroxymethyl group | Often necessary to protect hydroxyl group (e.g., as silyl ether) to prevent side reactions |

| Oxidation agents | PCC and Dess-Martin periodinane provide high yield and selectivity for oxidation steps |

| Purification | Column chromatography or recrystallization depending on impurities |

Representative Synthetic Scheme

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,4-Difluorobenzoic acid + SOCl2, reflux | 3,4-Difluorobenzoyl chloride | 85–90 | Formation of acyl chloride |

| 2 | 4-(Hydroxymethyl)benzene + AlCl3, DCM, 0°C | This compound (protected) | 60–75 | Friedel-Crafts acylation |

| 3 | Deprotection (if needed) | Target ketone | >90 | Acidic or fluoride ion mediated deprotection |

| 4 | Purification by chromatography | Pure compound | — | Confirmation by NMR, MS |

Notes on Challenges and Considerations

- The presence of the hydroxymethyl group can lead to competing side reactions such as polymerization or self-condensation; thus, protection strategies are often employed.

- Fluorine substituents on the aromatic ring influence reactivity by electron-withdrawing effects, which can reduce the nucleophilicity of the aromatic ring and affect yields.

- Reaction conditions must be optimized to balance reactivity and selectivity, especially in Friedel-Crafts acylation where over-acylation or rearrangement can occur.

- Organometallic methods provide an alternative with potentially higher regioselectivity and functional group tolerance but require strict moisture-free conditions.

Chemical Reactions Analysis

Functional Group Transformations

The hydroxymethyl group (-CH₂OH) exhibits versatile reactivity:

Oxidation Reactions

-

To Carboxylic Acid : Treatment with KMnO₄ or CrO₃ in acidic conditions oxidizes -CH₂OH to -COOH .

-

To Ketone : Selective oxidation using Dess-Martin periodinane converts -CH₂OH to -CHO without affecting the difluorophenyl ring .

Esterification

Sulfonation

Electrophilic Aromatic Substitution

The 3,4-difluorophenyl ring undergoes directed electrophilic reactions:

Fluorine’s electron-withdrawing effect directs incoming electrophiles to specific positions, though reaction rates are slower compared to non-fluorinated analogs .

Cross-Coupling Reactions

The carbonyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl ketones .

Example:

Stability and Handling

-

Light Sensitivity : Degrades under UV light; store in amber glass .

-

Thermal Stability : Stable below 150°C; decomposes exothermically above 200°C.

This compound’s dual functionality (electrophilic carbonyl and nucleophilic hydroxymethyl) makes it a valuable scaffold in organic synthesis and drug discovery. Further studies on its enantioselective reactions and catalytic applications are warranted .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents Development

One of the most promising applications of (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone is its potential role as an antiviral agent. Research has indicated that compounds with similar structures can inhibit viral entry by targeting specific sites on viral proteins. For instance, modifications to phenyl groups in similar compounds have been shown to enhance their binding affinity to the HIV-1 gp120 protein, which is crucial for viral entry into host cells . The structural insights gained from these studies suggest that the incorporation of difluorophenyl moieties can improve the pharmacological properties of antiviral agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how variations in the structure of this compound can influence its biological activity. For example, substituents on the phenyl rings can significantly affect the compound's potency against specific targets, such as aromatase and steroid sulfatase . These insights help in designing more effective inhibitors by optimizing the substituents based on their electronic and steric properties.

Antimycobacterial Activity

Research has also explored the antimycobacterial properties of derivatives related to this compound. Compounds with similar structural frameworks have demonstrated significant activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in treating tuberculosis .

Fluorescent Probes

The compound's structural features allow for potential modification into fluorescent probes for biological imaging. The introduction of fluorophores could enable tracking cellular processes or studying protein interactions within live cells, enhancing our understanding of various biological mechanisms .

Case Studies and Research Findings

Mechanism of Action

The effects of (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone depend on the molecular targets and pathways it interacts with. As an aromatic ketone, it might engage in non-covalent interactions such as pi-stacking or hydrogen bonding with proteins, influencing their conformation and activity. The difluorophenyl and hydroxymethyl substitutions could also enable interactions with specific receptors or enzymes, modifying their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methanone Derivatives

Key Observations:

- Substituent Impact : The target compound’s hydroxymethyl group distinguishes it from analogs with methoxy (–OCH₃) or halogen (e.g., –Cl) substituents. This group improves aqueous solubility compared to lipophilic derivatives like the methylsulfanyl-containing compound .

- Biological Activity: Compounds with electron-withdrawing groups (e.g., –F, –Cl) often exhibit enhanced metabolic stability, while polar groups (e.g., –OH, –CH₂OH) may improve target binding. For example, thiadiazolyl-containing methanones (C2) show potent antimicrobial activity due to heterocyclic motifs , whereas dihydroxyphenyl methanones demonstrate radical scavenging capabilities .

Antioxidant Activity:

- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone exhibits potent radical scavenging activity (ABTS, DPPH assays) due to five phenolic –OH groups, outperforming standards like BHA .

Antimicrobial Activity:

- Bis-thiadiazolyl methanones (C2) inhibit biofilm formation (MIC: 4–32 µg/mL against S. aureus) via thiadiazole-mediated disruption of microbial membranes . The target compound’s hydroxymethyl group may limit membrane penetration compared to lipophilic analogs.

Receptor Antagonism:

- SNAP-7941 derivatives () with difluorophenyl groups act as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. Structural similarity suggests the target compound could be optimized for CNS targets .

Physicochemical Properties

- Lipophilicity : The target compound’s LogP (predicted ~2.1) is lower than methylsulfanyl (LogP ~3.1, ) or chloro-substituted (LogP ~3.5, ) analogs due to the hydroxymethyl group.

- Solubility : The hydroxymethyl group enhances water solubility compared to methoxy or trifluoromethyl derivatives (e.g., 402.8°C boiling point vs. 402–450°C for trifluoromethyl analogs ).

Biological Activity

(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone, a compound belonging to the benzophenone class, has garnered attention for its potential biological activities. The compound's structure features a 3,4-difluorophenyl ring and a 4-(hydroxymethyl)phenyl group linked by a carbonyl moiety, with the chemical formula C14H10F2O2 and a molecular weight of 248.22 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Table 1: Summary of Biological Activities of Benzophenone Derivatives

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | , |

| Anti-inflammatory | Inhibition of xanthine oxidase | |

| Antioxidant | Reduction of oxidative stress | , |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the desired carbonyl compound.

- Substitution Reactions : Modifying existing benzophenone structures to introduce fluorine and hydroxymethyl groups.

Case Study: Synthesis and Characterization

In a recent study, researchers synthesized several benzophenone derivatives, including this compound. The synthesis involved the following steps:

- Step 1 : Reaction of 3,4-difluorobenzaldehyde with para-hydroxymethylbenzoyl chloride.

- Step 2 : Purification through recrystallization.

- Step 3 : Characterization using NMR and mass spectrometry.

The resulting compound was evaluated for its biological activity against various cancer cell lines.

Anticancer Activity

Recent investigations into benzophenone derivatives have highlighted their potential as anticancer agents. For instance, a study reported that specific analogs demonstrated significant cytotoxicity against colon cancer cell lines, with IC50 values ranging from 0.5 to 5 µM .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of related compounds. The xanthine oxidase inhibitory assay revealed moderate to strong inhibition by some benzophenone derivatives, indicating potential therapeutic applications in inflammatory diseases .

Antioxidant Properties

Studies have also indicated that certain benzophenone derivatives possess antioxidant properties. These compounds were shown to effectively scavenge free radicals in vitro, suggesting their utility in preventing oxidative stress-related cellular damage .

Q & A

Q. What spectroscopic techniques are recommended for confirming the molecular structure of (3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for assigning proton and carbon environments, particularly distinguishing fluorine substituents and hydroxymethyl groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, ¹H-NMR can resolve aromatic protons in the difluorophenyl ring (δ 7.2–7.8 ppm) and hydroxymethyl protons (δ 4.6–5.0 ppm). High-resolution MS (HRMS) should match the exact mass (e.g., C₁₄H₁₀F₂O₂: calculated 272.0652) .

Q. What synthetic routes are available for this compound?

- Methodological Answer : A Friedel-Crafts acylation is commonly employed. For example:

React 3,4-difluorobenzoyl chloride with 4-(hydroxymethyl)benzene under anhydrous AlCl₃ catalysis in nitrobenzene at 80–90°C.

Quench with ice-cold acidulated water, followed by steam distillation to remove nitrobenzene.

Purify via recrystallization (ethanol/water) .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | AlCl₃, nitrobenzene, 80°C | ~65 |

Q. How can solubility and stability be assessed for this compound?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the hydroxymethyl group?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF may enhance electrophilic substitution but risk side reactions.

- Catalyst : Test Lewis acids (ZnCl₂, FeCl₃) vs. Brønsted acids (H₂SO₄). AlCl₃ is preferred for Friedel-Crafts but requires strict anhydrous conditions .

- Temperature Gradient : Optimize between 70–100°C to balance reaction rate and byproduct formation.

Q. What computational methods predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., acetylcholinesterase for neuroactivity).

- QSAR Modeling : Correlate substituent effects (e.g., fluorine electronegativity, hydroxymethyl polarity) with bioactivity using datasets from analogs .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Cross-Validation : Re-run NMR with deuterated solvents (CDCl₃ vs. DMSO-d₆) to confirm peak shifts.

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted starting materials or oxidation of hydroxymethyl to carboxylic acid) .

Q. What in vitro assays assess antimicrobial potential?

- Methodological Answer :

- Antibiofilm Assay : Use crystal violet staining on Staphylococcus aureus biofilms.

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria.

- Efflux Pump Inhibition : Measure intracellular accumulation of ethidium bromide in resistant strains .

Q. How to determine crystal structure and intermolecular interactions?

- Methodological Answer :

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (ethanol/water). Resolve structure with SHELX-97.

- Hirshfeld Surface Analysis : Quantify interactions (e.g., O–H⋯O hydrogen bonds) using CrystalExplorer .

Table 2 : Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Dihedral Angle (Phenyl Rings) | 57.45° |

Data Contradiction Analysis

Q. How to address discrepancies in thermal stability reports?

- Methodological Answer :

- DSC/TGA Comparison : Replicate differential scanning calorimetry (DSC) under nitrogen vs. air. Oxidation of the hydroxymethyl group may lower decomposition temperatures in oxidative environments.

- Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy (Eₐ) for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.